An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(Cyclopropylamino)propan-2-one
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(Cyclopropylamino)propan-2-one
Introduction
1-(Cyclopropylamino)propan-2-one is a fascinating molecule that combines the unique steric and electronic properties of a cyclopropylamine with the versatile reactivity of a ketone. While not as extensively documented in the scientific literature as some of its analogues, a thorough understanding of its chemical behavior can be extrapolated from the well-established chemistry of its constituent functional groups. This guide provides a comprehensive overview of the predicted chemical properties, synthesis, and reactivity of 1-(Cyclopropylamino)propan-2-one, offering valuable insights for researchers and professionals in drug discovery and chemical development.
The cyclopropylamine motif is a prevalent feature in many pharmacologically active compounds, valued for its ability to impart conformational rigidity and modulate physicochemical properties.[1] The ketone functionality, on the other hand, is a cornerstone of organic synthesis, serving as a handle for a vast array of chemical transformations. The juxtaposition of these two groups in 1-(Cyclopropylamino)propan-2-one suggests a molecule with a rich and diverse chemical profile, ripe for exploration.
Physicochemical Properties
Predicting the precise physical properties of 1-(Cyclopropylamino)propan-2-one requires empirical measurement. However, we can estimate these properties based on its structural similarity to related compounds such as 1-cyclopropylpropan-2-one[2][3] and acetone[4][5][6]. The presence of the secondary amine is expected to increase the boiling point and water solubility compared to its non-aminated counterpart due to hydrogen bonding.
| Property | Predicted Value | Rationale |
| Molecular Formula | C6H11NO | Based on structural analysis. |
| Molecular Weight | 113.16 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Typical for small ketones and amines. |
| Boiling Point | ~150-170 °C | Higher than 1-cyclopropylpropan-2-one due to hydrogen bonding from the amine group. |
| Solubility | Miscible with water and polar organic solvents | The amine and ketone groups will facilitate hydrogen bonding with protic solvents. |
| pKa | ~9-10 | The secondary amine is expected to be basic, similar to other alkylamines. |
Synthesis and Characterization
The synthesis of 1-(Cyclopropylamino)propan-2-one can be approached through several established synthetic methodologies. A common and effective method would be the nucleophilic substitution of a suitable leaving group at the 1-position of a propan-2-one derivative with cyclopropylamine.
Proposed Synthetic Protocol: Nucleophilic Substitution
This protocol describes a two-step process starting from the readily available 1-chloro-2-propanone.
Step 1: Synthesis of 1-(Cyclopropylamino)propan-2-one
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To a solution of cyclopropylamine (2.0 equivalents) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF) at room temperature, add 1-chloro-2-propanone (1.0 equivalent) dropwise.
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The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is filtered to remove the cyclopropylamine hydrochloride salt.
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The filtrate is concentrated under reduced pressure to yield the crude product.
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Purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Characterization
The structure of the synthesized 1-(Cyclopropylamino)propan-2-one can be confirmed using standard spectroscopic techniques:
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¹H NMR: The spectrum is expected to show a singlet for the methyl protons adjacent to the carbonyl group, a multiplet for the cyclopropyl protons, and a singlet for the amine proton. The methylene protons adjacent to the amine and carbonyl groups will likely appear as a singlet.
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¹³C NMR: The spectrum should reveal distinct signals for the carbonyl carbon, the methyl carbon, the methylene carbon, and the carbons of the cyclopropyl ring.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ketone will be observed around 1715 cm⁻¹. A peak corresponding to the N-H stretch of the secondary amine should be present around 3300-3500 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Reactivity and Potential Transformations
The reactivity of 1-(Cyclopropylamino)propan-2-one is dictated by the interplay between the nucleophilic secondary amine and the electrophilic carbonyl group. This dual functionality opens up a wide range of potential chemical transformations.
Figure 1: Key reactive sites and potential transformations of 1-(Cyclopropylamino)propan-2-one.
Reactions at the Carbonyl Group
The ketone functionality is susceptible to nucleophilic attack. This allows for a variety of transformations, including:
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Reductive Amination: Reaction with another amine in the presence of a reducing agent can lead to the formation of a diamine.
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Wittig Reaction: Treatment with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond.
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Aldol Condensation: The α-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then participate in aldol condensation reactions.
Reactions at the Amine Group
The secondary amine is nucleophilic and basic, enabling reactions such as:
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Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding amide.
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Alkylation: The amine can be further alkylated to form a tertiary amine.
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Pictet-Spengler Reaction: In the presence of an appropriate aromatic aldehyde or ketone, an intramolecular cyclization could be envisioned, leading to the formation of more complex heterocyclic structures.
Potential Applications
The unique structural features of 1-(Cyclopropylamino)propan-2-one make it an attractive building block for medicinal chemistry and materials science.
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Drug Discovery: The cyclopropylamine moiety is a known bioisostere for larger or more flexible groups and can be found in various therapeutic agents. The aminoketone backbone can serve as a scaffold for the synthesis of novel compounds with potential biological activity.[7]
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Organic Synthesis: As a bifunctional molecule, it can be used as a precursor for the synthesis of more complex molecules, including nitrogen-containing heterocycles. The strained cyclopropyl ring can also participate in ring-opening reactions under certain conditions, providing access to different molecular architectures.[8]
Safety and Handling
Conclusion
1-(Cyclopropylamino)propan-2-one represents a molecule with significant synthetic potential. By understanding the fundamental reactivity of its constituent cyclopropylamine and ketone moieties, researchers can unlock a wide range of chemical transformations. This guide provides a solid foundation for the exploration of this compound, from its synthesis and characterization to its potential applications in various scientific disciplines. Further empirical studies are warranted to fully elucidate its chemical properties and unlock its full potential.
References
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NextSDS. 1-(cyclopropylamino)propan-2-ol — Chemical Substance Information. [Link]
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NextSDS. (2S)-1-(cyclopropylamino)propan-2-ol — Chemical Substance Information. [Link]
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PubChem. 1-Cyclopropylpropan-2-one. [Link]
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Max Planck Institute. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. [Link]
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Royal Society of Chemistry. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. [Link]
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Uniprox. Safety Data Sheet. [Link]
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McMaster University. Synthetic Methods towards 1-Substituted Cyclopropylamines. [Link]
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ResearchGate. Reactivity of cyclopropanone and its precursors. [Link]
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Wikipedia. Acetone. [Link]
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PubChem. Acetone. [Link]
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